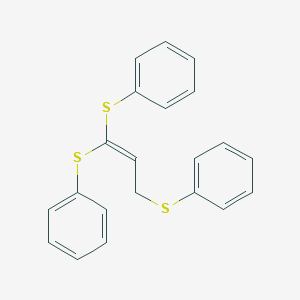

1,1,3-Tris(phenylthio)-1-propene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

102070-37-1 |

|---|---|

Fórmula molecular |

C21H18S3 |

Peso molecular |

366.6 g/mol |

Nombre IUPAC |

1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |

InChI |

InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |

Clave InChI |

XBMCYJDHTDKVJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

1,1,3-Tris(phenylthio)-1-propene: A Strategic Homoenolate Equivalent for Lactone Synthesis

[1]

Executive Summary

1,1,3-Tris(phenylthio)-1-propene (CAS: 102070-37-1) serves as a robust

Chemical Profile & Preparation

This reagent features a ketene dithioacetal terminus conjugated to an allylic sulfide .[1] This specific arrangement confers high acidity to the allylic protons (C3), allowing for clean deprotonation without polymerization—a common pitfall with unsubstituted acrylates.[1]

| Property | Specification |

| IUPAC Name | 1,1,3-Tris(phenylthio)prop-1-ene |

| CAS Number | 102070-37-1 |

| Molecular Formula | |

| Molecular Weight | 366.6 g/mol |

| Key Functionality | Masked |

| Stability | Stable at room temperature; store under inert atmosphere at -20°C. |

Preparation Route

The synthesis typically involves the reaction of acrolein or a related propargylic precursor with thiophenol equivalents, often proceeding via an intermediate such as 1,1-bis(phenylthio)prop-1-ene followed by radical or electrophilic introduction of the third sulfur moiety.[1]

Mechanistic Principles: The Homoenolate Pathway

The synthetic power of 1,1,3-tris(phenylthio)-1-propene lies in its ability to invert the polarity (umpolung) of the acrylate

-

Activation (Lithiation): Treatment with n-Butyllithium (n-BuLi) deprotonates the C3 position.[1] The resulting anion is stabilized by the adjacent sulfur (SPh) and through conjugation with the C1 ketene dithioacetal unit.[1]

-

Nucleophilic Attack: This allylic anion attacks electrophiles (typically aldehydes or epoxides) at the

-position (C3) relative to the potential carboxyl group.[1] -

Unmasking (Hydrolysis/Cyclization): Acidic hydrolysis converts the vinyl sulfide/ketene dithioacetal moiety into a carboxylic acid/ester, which spontaneously or catalytically cyclizes with the newly formed hydroxyl group to yield the

-lactone.[1]

Pathway Visualization

Caption: Mechanistic flow from reagent activation to lactone formation via polarity inversion.[1]

Key Applications in Organic Synthesis[2][3]

Synthesis of -Butyrolactones

The primary use of this reagent is the "one-pot" construction of the butyrolactone core. Unlike Reformatsky reagents which provide

-

Advantage: Provides direct access to

-substituted lactones if the electrophile is chosen accordingly, or -

Stereocontrol: The reaction with chiral aldehydes often proceeds with high diastereoselectivity (Cram's chelation control).[1]

Total Synthesis of (+)-Eldanolide

This reagent was pivotal in the synthesis of (+)-eldanolide (the wing gland pheromone of the African sugar-cane borer).[1]

-

Strategy: The lithiated reagent reacts with a chiral aldehyde derived from citronellal.

-

Outcome: The resulting adduct undergoes hydrolysis of the thioacetal and subsequent desulfurization (removal of the C3-SPh group) to yield the saturated lactone ring with the precise stereochemistry required for biological activity.

Radical Cyclizations

While less common than its anionic chemistry, the allylic C-S bond can serve as a radical trigger.[1] Treatment with tributyltin hydride (Bu

Experimental Protocol: General Lactonization

Note: This protocol describes the reaction with a generic aldehyde (R-CHO).

Reagents:

-

1,1,3-Tris(phenylthio)-1-propene (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, in hexanes)[1]

-

Aldehyde (1.1 equiv)[1]

-

THF (anhydrous)[1]

-

Mercuric chloride (

) /

Step-by-Step Methodology:

-

Lithiation: In a flame-dried flask under Argon, dissolve 1,1,3-tris(phenylthio)-1-propene in anhydrous THF. Cool to -78°C .[1]

-

Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution typically turns a deep yellow/orange color, indicating anion formation.[1] Stir for 30 minutes at -78°C.

-

Addition: Add the aldehyde (dissolved in THF) slowly. Stir for 1 hour at -78°C, then allow to warm to 0°C.

-

Quench: Quench with saturated

. Extract with ether, dry over -

Hydrolysis/Cyclization: Dissolve the intermediate in aqueous acetonitrile. Add

(2.2 equiv) and -

Workup: Filter through Celite to remove mercury salts.[1] Concentrate and purify via flash chromatography to isolate the

-lactone.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Adduct | Incomplete lithiation or moisture contamination.[1] | Ensure THF is freshly distilled/dried.[1] Titrate n-BuLi before use.[1] |

| Polymerization | Temperature too high during lithiation.[1] | Maintain -78°C strictly during n-BuLi addition. |

| Incomplete Hydrolysis | Ketene dithioacetal is resistant.[1] | Use |

| Desulfurization Failure | Poisoned catalyst (Raney Ni).[1] | Use freshly prepared W-2 Raney Nickel and ensure excess reagent.[1] |

References

-

PubChem Compound Summary: 1,1,3-tris(phenylthio)-1-propene (CID 4048974).[1] National Center for Biotechnology Information.[1] Link[1]

-

VulcanChem: Product entry for 1,1,3-Tris(phenylthio)-1-propene (CAS 102070-37-1) citing application in (+)-eldanolide synthesis.[1] Link[1]

-

ChemicalBook: Technical specifications and preparation precursors for 1,1,3-Tris(phenylthio)-1-propene. Link

Precision C3 Architectures: A Technical Guide to 3-Carbon Building Blocks in Natural Product Synthesis

Executive Summary

In the total synthesis of complex natural products—particularly polyketides, macrolides, and terpenes—the 3-carbon (C3) unit represents a fundamental quantum of molecular architecture. Unlike C1 or C2 homologations, C3 building blocks often carry embedded stereochemical information (chirality) and versatile functionality (oxidation states), allowing for the rapid assembly of molecular complexity.

This guide analyzes the three dominant classes of C3 synthons: Chiral Pool Derivatives (glycerol/epichlorohydrin), Iterative Propionate Units (Roche ester/crotylmetal species), and Emerging Electrophilic C3s (allenyl salts). It provides actionable protocols, mechanistic insights, and retrosynthetic logic for integrating these units into drug development pipelines.

Module 1: The Chiral Pool – Glycerol & Epichlorohydrin

The "chiral pool" offers pre-validated stereochemistry. For C3 units, the glycerol backbone is the primary source, available as both enantiomers via specific derivatives.

Glyceraldehyde Acetonide (2,3-O-Isopropylideneglyceraldehyde)

Often termed the "Swiss Army Knife" of C3 synthesis, this moiety preserves one chiral center while offering an aldehyde for elongation.

-

Source: Derived from D-Mannitol (gives R-isomer) or L-Ascorbic Acid (S-isomer).

-

Key Application: It serves as the starting material for the C1-C6 fragment of Bengamide E and the lactone core of Tanikolide .

-

Technical Insight: The acetonide protecting group is robust under basic conditions (e.g., Wittig/Grignard) but acid-labile, allowing orthogonal deprotection.

-

Stability Warning: The aldehyde is prone to hydrate formation and polymerization; it should be used immediately after oxidation (Swern or Parikh-Doering) of the corresponding alcohol (Solketal).

Epichlorohydrin (ECH)

A bifunctional C3 block containing both an epoxide and an alkyl chloride.[1]

-

Mechanism of Action: ECH acts as a "chiral linchpin." Nucleophiles can attack the epoxide (regioselective ring opening) or displace the chloride, allowing for the construction of 1,3-functionalized systems.

-

Pharma Application: It is the foundational C3 unit for Linezolid and Rivaroxaban (via 3-aminopropane-1,2-diol).

-

Causality: The choice between R- and S-ECH dictates the absolute configuration of the secondary alcohol in the final drug target.

Visualization: The Glycerol Divergency

The following diagram illustrates how a single C3 chiral source diverges into multiple high-value synthons.

Figure 1: Divergent synthesis pathways from Glycerol-derived C3 units to complex bioactive targets.

Module 2: The Iterative C3 – Polypropionate Synthesis

Polyketide natural products (e.g., Erythromycin) are biosynthesized via the iterative addition of C3 units (methylmalonyl-CoA). In the lab, we replicate this using Roche Ester or Crotylation .

The Roche Ester (3-Hydroxy-2-methylpropionate)

While technically a C4 unit (C3 backbone + C1 methyl), it is the standard for introducing the "methyl-hydroxy" motif found in type I polyketides.

-

Utility: Provides a fixed stereocenter at the

-position. -

Limitation: Requires linear steps (protection

reduction -

Modern Alternative: Rhodium-catalyzed silylformylation of alkynes can generate Roche ester equivalents in a single step, bypassing the need for the expensive chiral reagent.

Asymmetric Crotylation (The "Ab Initio" C3+1)

Instead of starting with a chiral molecule, chirality is induced during the C-C bond formation.

-

Reagents: Brown or Roush Crotylboronates.

-

Mechanism: Proceeds via a closed six-membered Zimmerman-Traxler transition state .

-

Outcome: Converts an achiral aldehyde into a homoallylic alcohol with two new stereocenters (one C3 backbone, one methyl branch).

-

Case Study: The synthesis of Awajanomycin utilized (Z)-crotylboronates to set the crucial syn-stereochemistry of the polyketide chain.

Visualization: Zimmerman-Traxler Transition State

This diagram details the stereochemical logic of C3-allyl/crotyl addition.

Figure 2: Mechanistic pathway of Asymmetric Crotylation, enabling precise stereocontrol in polyketide synthesis.

Module 3: Emerging C3 Synthons – Allenyl Salts

A recent breakthrough involves Allenyl Thianthrenium Salts . These are bench-stable, solid C3 electrophiles that can replace unstable propargyl halides.

-

Function: They serve as a C3 "backbone" for annulation reactions to form heterocycles (e.g., chromones, quinoxalines).

-

Advantage: Unlike traditional propargyl alcohols, they do not require activation and can undergo direct cross-coupling, offering a new route to C3-functionalized aromatics.

Experimental Protocol: Roush Asymmetric Allylation

A standard, self-validating protocol for introducing a C3 allyl unit with high enantioselectivity.

Objective: Synthesis of a chiral homoallylic alcohol from an achiral aldehyde.

Materials:

-

Aldehyde substrate (1.0 equiv)

-

Roush Allylboronate (Reagent) - Tartrate derived (1.2 equiv)

-

Toluene (Anhydrous, Solvent)

-

Powdered 4Å Molecular Sieves (Critical for rate acceleration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add powdered 4Å molecular sieves (500 mg/mmol aldehyde).

-

Solvation: Dissolve the Roush allylboronate in toluene (0.5 M) and cool to -78°C.

-

Addition: Add the aldehyde solution dropwise over 20 minutes. Note: Slow addition prevents local concentration spikes that could erode selectivity.

-

Incubation: Stir at -78°C for 4 hours. Monitor via TLC.

-

Workup (Oxidative): This step destroys the boron byproduct. Add 1N NaOH followed by 30%

dropwise. Stir for 1 hour at room temperature. -

Extraction: Dilute with Ethyl Acetate, wash with saturated

and brine. -

Validation: Determine enantiomeric excess (ee) via Chiral HPLC. Expect >90% ee for standard substrates.

Data Summary: C3 Building Block Comparison

| C3 Block Class | Primary Representative | Chirality Source | Cost/Scale | Key Reaction Type |

| Chiral Pool | Glyceraldehyde Acetonide | D-Mannitol / Vit C | Low / Kg-scale | Wittig, Grignard, Aldol |

| Epoxide | Epichlorohydrin (ECH) | Catalytic Resolution | Low / Ton-scale | Ring Opening (Nu attack) |

| Iterative | Roche Ester | Fermentation/Synth | High / Gram-scale | Aldol, Protection/Deprotection |

| Nucleophile | Crotyl/Allyl Boronates | Chiral Auxiliary | Med / Gram-scale | Carbonyl Addition (C-C bond) |

| Electrophile | Allenyl Thianthrenium | Synthetic | High / mg-scale | Annulation, Cross-coupling |

References

-

Glyceraldehyde Acetonide in Synthesis

- Title: Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic Drug GABOB.

- Source: Jung, M. E., & Shaw, T. J. (1980). J. Am. Chem. Soc.

-

URL:[Link]

-

Epichlorohydrin Applications

- Title: Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block.

- Source: Madhusudhan, G., et al. (2011). Indian Journal of Chemistry.

-

URL:[Link]

-

Allylboration & Polyketides

-

Roche Ester Alternatives

-

New C3 Synthons

Sources

Technical Guide: Umpolung Reagents Containing Phenylthio Groups

Executive Summary

While 1,3-dithiane remains the textbook standard for carbonyl umpolung, reagents containing phenylthio (PhS-) groups offer distinct strategic advantages in complex molecule synthesis. Unlike their alkylthio counterparts, phenylthio groups provide unique electronic stabilization via polarizability and are susceptible to reductive lithiation —a powerful method to generate reactive organolithiums under mild conditions.

This guide details the operational hierarchy of phenylthio-based umpolung, specifically focusing on Bis(phenylthio)methane as a formyl anion equivalent and the Cohen Reductive Lithiation protocols. It is designed for medicinal chemists requiring scalable, high-fidelity methods for C-C bond formation that bypass the steric and solubility limitations of traditional dithianes.

Part 1: Mechanistic Foundations

The Electronic Advantage of Phenylthio Groups

The utility of the phenylthio group stems from its ability to stabilize adjacent carbanions (

-

Polarizability vs. d-Orbital Participation: Historical models attributed sulfur's anion stabilization to

-orbital expansion ( -

The Reductive Trigger: The C-S bond in phenyl thioethers is weaker (~65 kcal/mol) than C-O or C-C bonds. This allows for selective cleavage by aromatic radical anions (e.g., Lithium Naphthalenide), generating a carbanion at the site of the sulfur atom. This is the basis of reductive umpolung .

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathways: Path A (Classic Deprotonation) and Path B (Reductive Lithiation).

Figure 1: Bifurcated reactivity of Bis(phenylthio)acetals showing classical alkylation (Blue) and reductive lithiation (Red).

Part 2: Key Reagents & Transformations

Bis(phenylthio)methane (BPTM)

CAS: 3561-67-9 | Role: Formyl Anion Equivalent (

BPTM is the phenyl analog of 1,3-dithiane.

-

Advantages over Dithiane:

-

Solubility: Highly soluble in THF and ether at low temperatures.

-

Acidification: The PhS groups make the methylene protons sufficiently acidic for lithiation with

-BuLi/TMEDA. -

Workup: The resulting products are often less crystalline and easier to purify by chromatography than dithiane derivatives.

-

-

Disadvantages: Slightly lower acidity requires TMEDA; the resulting carbanion is less stable above 0°C.

Reagents for Reductive Lithiation (The Cohen Protocol)

To access the "Reductive Path," specific electron transfer reagents are required.

-

LDMAN (Lithium 1-(dimethylamino)naphthalenide): The reagent of choice. The dimethylamino group facilitates the removal of the naphthalene byproduct via acid extraction during workup, preventing contamination of the product.

-

LiDBB (Lithium 4,4'-di-tert-butylbiphenylide): A more powerful reducing agent, used when the C-S bond is difficult to cleave or when the resulting organolithium is unstable at temperatures required for LDMAN generation.

Part 3: Experimental Protocols

Protocol A: Synthesis and Alkylation of Bis(phenylthio)methane

Primary Application: Synthesis of Aldehydes or 1,2-Diketones.

Reagents:

-

Thiophenol (PhSH)

-

Paraformaldehyde

-

-Butyllithium (

-

TMEDA (Tetramethylethylenediamine)

Step 1: Preparation of BPTM

-

Combine thiophenol (2.2 eq) and paraformaldehyde (1.0 eq) in toluene.

-

Add catalytic

-TsOH and reflux with a Dean-Stark trap until water evolution ceases. -

Wash with 10% NaOH (to remove excess PhSH), dry over MgSO

, and concentrate. Recrystallize from pentane/ether.

Step 2: Lithiation and Alkylation

-

Setup: Flame-dry a 3-neck flask under Argon. Add BPTM (1.0 eq) and dry THF (0.5 M concentration).

-

Deprotonation: Cool to -78°C . Add TMEDA (1.1 eq) followed by

-BuLi (1.1 eq) dropwise.-

Note: The solution will turn bright yellow (characteristic of the bis-thio carbanion).

-

-

Incubation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete metallation.

-

Electrophile Addition: Cool back to -78°C. Add the Electrophile (e.g., Benzyl bromide, 1.1 eq) slowly.

-

Quench: Monitor by TLC. Quench with sat. NH

Cl.

Step 3: Hydrolysis (Unmasking)

-

Method: Dissolve the alkylated product in acetonitrile/water (9:1). Add HgCl

(2.2 eq) and CaCO

Protocol B: Reductive Lithiation (Cohen's Method)

Primary Application: Generation of unstabilized

Reagents:

-

1-(Dimethylamino)naphthalene (DMAN)

-

Lithium wire (1% Na content)

-

Substrate: Monosubstituted Bis(phenylthio)acetal (from Protocol A).

Step 1: Preparation of LDMAN (0.5 M)

-

In a flame-dried flask under Argon, place Lithium wire (cut into small pieces, 2.5 eq).

-

Add dry THF.

-

Add DMAN (2.2 eq).

-

Sonicate or stir vigorously at -10°C to -5°C for 45 minutes. The solution will turn deep dark green.

Step 2: Reductive Cleavage

-

Cool the LDMAN solution to -78°C .

-

Dissolve the Bis(phenylthio)acetal substrate (1.0 eq) in THF and add it rapidly via cannula to the LDMAN solution.

-

Trapping: After 5-10 minutes at -78°C, add the second Electrophile (E2).

-

Workup: Quench with water. Extract with ether. Wash the organic layer with 5% HCl (3x) to remove the DMAN amine. This leaves the pure product in the organic phase.

Part 4: Comparative Data & Strategic Selection

The following table guides the selection between Phenylthio reagents and traditional Dithianes.

| Feature | Bis(phenylthio)methane (BPTM) | 1,3-Dithiane | Strategic Implication |

| pKa ( | ~30-32 (requires TMEDA) | ~31 (requires nBuLi) | Similar basicity, but BPTM is kinetically slower to deprotonate without TMEDA. |

| Steric Profile | Acyclic, flexible (Ph groups rotate) | Cyclic, rigid chair conformation | BPTM accommodates bulkier electrophiles better. |

| Cleavage (C-S) | Facile via Reductive Lithiation | Difficult (requires Raney Ni) | BPTM is superior if you need to remove sulfur to form a C-H or C-Li bond later. |

| Hydrolysis | Hg(II), Cu(II), or Oxidative | Hg(II), NBS, Iodine | Comparable, though BPTM hydrolyzes slightly faster due to acyclic nature. |

| Atom Economy | Poor (Two Ph groups) | Good (Propyl chain) | Dithiane is better for early-stage bulk synthesis; BPTM for late-stage precision. |

Strategic Application: The "Shapiro-Type" Alternative

Using Cohen's reductive lithiation on BPTM derivatives allows for the generation of axial or equatorial lithium species in cyclic systems, which is impossible with standard deprotonation.

Workflow:

-

Ketone

Ketalization with PhSH -

Reductive Lithiation (LDMAN)

Axial Lithio-sulfide. -

Electrophile Trapping

Stereoselective tertiary alcohol derivative.

References

-

Carbanion Stabilization: Bordwell, F. G.; Zhang, X. M. "Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation?" Journal of Organic Chemistry, 1998 , 63, 4990–4995. Link

-

Bis(phenylthio)methane Reagent: Blatcher, P.; Warren, S. "The Chemistry of the Phenylthio Group in Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 1074–1084. Link

-

Cohen Reductive Lithiation (LDMAN): Cohen, T.; Matz, J. R. "A General Method for the Preparation of Organolithium Compounds by Reductive Lithiation of Phenyl Thioethers." Journal of the American Chemical Society, 1980 , 102, 6900–6903. Link

-

Catalytic Aromatic Method: Cohen, T.; Doubleday, M. D. "A Simple Method for Producing Cycloalkenyllithiums from Cycloalkanones via Reductive Lithiation." Journal of Organic Chemistry, 1990 , 55, 4784–4786. Link

-

Review of Umpolung: Seebach, D. "Methods of Reactivity Umpolung."[5] Angewandte Chemie International Edition, 1979 , 18, 239–258. Link

Sources

- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3-aminocyclohexanols to dehydropiperidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. ethz.ch [ethz.ch]

Technical Guide: Comparative Analysis of Allyl Phenyl Sulfide and 1,1,3-Tris(phenylthio)propene

This guide provides an in-depth technical comparison between Allyl Phenyl Sulfide and 1,1,3-Tris(phenylthio)propene , focusing on their roles as organosulfur reagents in carbon-carbon bond formation.

Executive Summary

This guide delineates the structural and functional distinctions between Allyl Phenyl Sulfide (APS) and 1,1,3-Tris(phenylthio)propene (TTP) . While both reagents serve as sources of allylic anions, they occupy distinct niches in organic synthesis.

-

Allyl Phenyl Sulfide acts as a versatile allyl anion equivalent , primarily utilized for

-alkylation and [2,3]-sigmatropic rearrangements to access functionalized homoallylic sulfides or alcohols. -

1,1,3-Tris(phenylthio)propene functions as a highly stabilized masked acrolein or homoenolate equivalent . It exhibits unique

-regioselectivity upon lithiation, allowing for the construction of complex

Chemical Identity & Structural Properties[1][2]

The fundamental difference lies in the oxidation state and electronic stabilization of the carbon backbone.

| Feature | Allyl Phenyl Sulfide (APS) | 1,1,3-Tris(phenylthio)propene (TTP) |

| Structure | ||

| Functional Class | Allylic Sulfide | Vinylogous Thioorthoester / Ketene Dithioacetal |

| Anion Stabilization | Mono-sulfur stabilization (pKa | Tri-sulfur stabilization (High acidity) |

| Reactive Species | Allyl Lithium ( | Delocalized Pentadienyl-like Anion |

| Primary Utility | Introduction of allyl groups; [2,3]-shifts | Introduction of masked acrylate/acrolein units |

Structural Visualization

The following diagram contrasts the reactive sites of both reagents.

Figure 1: Deprotonation pathways yielding the reactive anionic species for APS and TTP.

Synthesis and Preparation

Allyl Phenyl Sulfide

Standard Protocol: Nucleophilic substitution of allyl halides with sodium thiophenolate.

-

Reagents : Thiophenol (PhSH), Sodium Ethoxide (NaOEt), Allyl Bromide.

-

Procedure : PhSH is deprotonated by NaOEt in ethanol. Allyl bromide is added dropwise at 0°C.

-

Purification : Distillation under reduced pressure (bp ~105°C at 15 mmHg).

1,1,3-Tris(phenylthio)propene

Advanced Protocol: This reagent is often synthesized via the lithiation of acrolein diphenyl dithioacetal followed by sulfenylation.

-

Precursor Synthesis : Condensation of acrolein with thiophenol (excess) in the presence of acid gives 1,1,3-tris(phenylthio)propane.

-

Elimination/Functionalization : Alternatively, starting from acrolein diphenyl dithioacetal (

):-

Step A : Treatment with

-BuLi (1.1 eq) in THF at -78°C generates the allylic anion. -

Step B : Quenching with Diphenyl Disulfide (

) introduces the third sulfur group. -

Regiocontrol : Reaction conditions favor the formation of the 1,1,3-isomer over the 3,3,3-isomer.

-

Reactivity Profile & Mechanisms

Allyl Phenyl Sulfide: The -Selective Reagent

Upon lithiation with

-

Biellmann Alkylation : Direct alkylation with alkyl halides (

) yields -

[2,3]-Sigmatropic Rearrangement : Reaction with carbenes or allylic halides followed by ylide formation triggers a rearrangement, creating homoallylic sulfides with high stereocontrol.

1,1,3-Tris(phenylthio)propene: The -Selective Reagent

The anion of TTP is highly stabilized by three sulfur atoms. A critical feature of this reagent is its

-

Mechanism : The anion is delocalized:

. -

Regioselectivity :

-

Synthetic Utility : The product

contains a masked carbonyl (the dithioacetal) and a vinyl sulfide. Hydrolysis unmasks these groups to yield

Comparative Reactivity Flowchart

Figure 2: Divergent reaction pathways. APS favors

Experimental Protocols

Protocol A: Lithiation and Alkylation of Allyl Phenyl Sulfide

-

Preparation : Dissolve Allyl Phenyl Sulfide (1.0 eq) in anhydrous THF (0.5 M) under Argon.

-

Lithiation : Cool to -78°C. Add

-BuLi (1.1 eq) dropwise. Add TMEDA (1.1 eq) to enhance deprotonation. Stir for 30 min. Solution turns yellow/orange. -

Alkylation : Add alkyl halide (1.1 eq) slowly. Stir at -78°C for 1 h, then warm to room temperature.

-

Workup : Quench with saturated

. Extract with -

Outcome : Product is exclusively

-alkylated in most cases.

Protocol B: Reaction of 1,1,3-Tris(phenylthio)propene with Aldehydes[5]

-

Preparation : Dissolve 1,1,3-tris(phenylthio)propene (1.0 eq) in THF under Argon.

-

Lithiation : Cool to -78°C. Add

-BuLi (1.1 eq). The solution turns deep red due to the highly delocalized anion. Stir for 1 h. -

Addition : Add aldehyde (1.2 eq) neat or in THF.

-

Reaction : Stir at -78°C for 2 h.

-

Hydrolysis (Unmasking) : The crude adduct is treated with

in aqueous acetonitrile to hydrolyze the thioacetal and vinyl sulfide moieties, revealing the carbonyl functionality.

Safety and Handling

-

Stench : Both compounds, particularly TTP and its precursors (thiophenol), possess a potent, disagreeable stench. All operations must be performed in a high-efficiency fume hood.

-

Toxicity : Organosulfur compounds are generally toxic if inhaled or absorbed. Allyl phenyl sulfide is harmful in contact with skin (LD50 data suggests caution).

-

Stability : APS is stable at room temperature but should be stored cold to prevent oxidation to the sulfoxide. TTP is sensitive to oxidation and should be stored under inert atmosphere at -20°C.

References

-

Fisher Scientific . (2025). Safety Data Sheet: Allyl phenyl sulfide. Retrieved from

-

ChemicalBook . (2026). Allyl Phenyl Sulfide Properties and Preparation. Retrieved from

-

Mardyukov, A., & Schreiner, P. R. (2016). Generation and characterization of the phenylthiyl radical and its oxidation. Royal Society of Chemistry. Retrieved from

-

Fang, J.-M., & Chen, M.-Y. (1990).[5] Sulfur-Stabilized Carbanions: Electrophilic Reactions of an Allylic Anion Containing Propanedithio and Phenylthio Substituents. Synlett. Retrieved from

-

BenchChem . (2025). 1,1,3-Tris(phenylthio)-1-propene Product Information. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis [beilstein-journals.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Lithiation of 1,1,3-Tris(phenylthio)-1-propene

Strategic Overview

1,1,3-Tris(phenylthio)-1-propene (1 ) is a versatile "masked" synthon used primarily as a lithioacrolein equivalent . In drug discovery and complex natural product synthesis, the direct use of lithiated acrolein is impossible due to rapid polymerization. This reagent circumvents that limitation by stabilizing the anion with three phenylthio groups, which can be removed (unmasked) later to reveal the

This protocol details the regioselective lithiation of 1,1,3-tris(phenylthio)-1-propene. Unlike simple thioacetals which often require reductive lithiation (electron transfer), this specific precursor is typically activated via direct deprotonation at the C3 position using n-Butyllithium (n-BuLi).

Key Applications

-

Homologation: Introduction of a 3-carbon acrolein unit to electrophiles.

-

Regiocontrol: Exclusive generation of the

-adduct (reaction at C3) relative to the ketene dithioacetal moiety. -

Functionality Tolerance: Compatible with alkyl halides, epoxides, and carbonyls.

Mechanism & Theory

The Regioselectivity Challenge

The molecule contains two potential sites for lithiation:[1][2]

-

C1 (Vinyl): Attached to two sulfur atoms.

-

C3 (Allylic): Attached to one sulfur atom.

While protons alpha to two sulfurs (thioacetals) are generally acidic, the allylic protons at C3 in this molecule are kinetically and thermodynamically more accessible for deprotonation. The resulting anion is stabilized by resonance across the C1-C2-C3 system and the polarizability of the sulfur atoms.

Reaction Pathway

The reaction utilizes n-BuLi at cryogenic temperatures (-78 °C) in THF. The low temperature is critical to prevent:

-

Polymerization: Vinyl sulfides are prone to cationic polymerization if temperatures rise.

-

Rearrangement: The kinetic allylic anion is stable at -78 °C but may undergo 1,3-sigmatropic shifts or decomposition at higher temperatures.

Mechanistic Diagram

The following diagram illustrates the transformation from the neutral precursor to the active lithiated species and its subsequent trapping.

Figure 1: Mechanistic pathway for the generation of the lithioacrolein equivalent.

Detailed Experimental Protocol

Materials & Equipment

-

Reagent: 1,1,3-tris(phenylthio)-1-propene (Prepared via acrolein + thiophenol [1]).

-

Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). Must be titrated prior to use.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/Benzophenone or passed through an activated alumina column.

-

Vessels: Flame-dried Schlenk flasks or round-bottom flasks with 14/20 joints.

-

Atmosphere: High-purity Argon or Nitrogen.

Protocol: Regioselective Deprotonation

Step 1: Setup and Inertion

-

Equip a 50 mL flame-dried flask with a magnetic stir bar and a rubber septum.

-

Cycle the flask vacuum/Argon three times to ensure an inert atmosphere.

-

Add 1,1,3-tris(phenylthio)-1-propene (1.0 equiv, e.g., 366 mg, 1.0 mmol).

-

Add Anhydrous THF (10 mL, concentration ~0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation

-

Draw the calculated volume of n-BuLi (1.05 equiv, 1.05 mmol) into a gas-tight syringe.

-

Add the n-BuLi dropwise over 5 minutes down the side of the flask.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the allylic anion.

-

-

Stir the mixture at -78 °C for 30 to 45 minutes .

-

Note: Do not exceed 1 hour, and do not warm up. The anion is kinetically stable but thermodynamically sensitive.

-

Step 3: Electrophile Trapping

-

Dissolve the Electrophile (e.g., benzaldehyde, alkyl halide) (1.1 equiv) in a minimal amount of anhydrous THF (1-2 mL).

-

Add the electrophile solution dropwise to the lithiated mixture at -78 °C.

-

Critical Decision Point:

-

For reactive electrophiles (aldehydes, acid chlorides): Stir at -78 °C for 1 hour, then quench.

-

For sluggish electrophiles (alkyl halides): Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Step 4: Quench and Workup

-

Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) while still cold.

-

Allow the mixture to warm to room temperature.

-

Dilute with diethyl ether (20 mL) and water (10 mL).

-

Separate layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Unmasking (Hydrolysis)

To reveal the acrolein unit (aldehyde):

-

Dissolve the crude intermediate in wet acetonitrile or acetone.

-

Add HgCl₂ (2.2 equiv) and CdCO₃ (2.2 equiv) [2].

-

Stir at room temperature for 2-6 hours.

-

Filter through Celite to remove mercury salts (Caution: Toxic waste).

-

Concentrate to obtain the

-unsaturated aldehyde.

Data Interpretation & Troubleshooting

Expected Results (Yields)

| Electrophile Type | Example | Conditions | Typical Yield (%) | Regioselectivity (Gamma:Alpha) |

| Aldehyde | Benzaldehyde | -78 °C, 1h | 85-92% | >95:5 |

| Ketone | Cyclohexanone | -78 °C, 2h | 78-85% | >90:10 |

| Alkyl Halide | Benzyl Bromide | -78 °C | 65-75% | >95:5 |

| Epoxide | Propylene Oxide | -78 °C | 60-70% | Mixture possible |

Troubleshooting Guide (Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| No color change upon n-BuLi addition | Wet solvent or quenched base. | Titrate n-BuLi using diphenylacetic acid method. Re-dry THF. |

| Low Yield / Recovery of Starting Material | Incomplete deprotonation. | Increase lithiation time to 45 min. Ensure Temp is strictly -78 °C. |

| Complex mixture (TLC) | Decomposition of anion. | Do not allow anion to warm above -60 °C before adding electrophile. |

| Polymerization (Gummy residue) | Cationic polymerization during workup. | Ensure quench is basic/neutral. Avoid strong acids during workup. |

Workflow Diagram

Figure 2: Operational workflow for the lithiation protocol.

Safety & Compliance

-

Organolithiums: n-Butyllithium is pyrophoric. All transfers must use gas-tight syringes and inert atmosphere techniques. Have a Class D fire extinguisher available.

-

Mercury Salts: The hydrolysis step uses HgCl₂, which is highly toxic and an environmental hazard. Dispose of all mercury waste in segregated streams according to EHS regulations.

-

Thiophenol Derivatives: The precursor and byproducts are malodorous. Work exclusively in a fume hood.

References

-

Cohen, T. ; Yu, L.-C. "1,1,3-Tris(phenylthio)-1-propene: A lithioacrolein equivalent." J. Org.[2] Chem.1985 , 50, 3266–3269. Link

-

Kuang, J. ; Ma, S. "One-Pot Synthesis of 1,3-Disubstituted Allenes."[3] J. Am. Chem. Soc.[2][3]2010 , 132, 1786.[3] Link

-

Gau, M. R. ; Zdilla, M. J. "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." J. Vis.[4] Exp.2016 , 117, e54705.[5] Link

-

University of Rochester. "How To: Titrate Alkyllithiums." Department of Chemistry Protocols. Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. sites.wp.odu.edu [sites.wp.odu.edu]

- 3. One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gamma-Regioselective Alkylation of Tris(phenylthio)propene

The following Application Note and Protocol guide details the Gamma-Regioselective Alkylation of Tris(phenylthio)propene . This guide is designed for researchers requiring precise control over carbon-carbon bond formation in allylic systems, specifically for the synthesis of functionalized

Executive Summary

The regioselective alkylation of allylic anions is a persistent challenge in organic synthesis due to the competing

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Regioselectivity Challenge

Allylic thioethers, upon deprotonation, generate delocalized anions that can react at either the

- -Attack: Yields branched products.

- -Attack: Yields linear/extended products.

For 1,1,3-tris(phenylthio)propene, the presence of the bulky and electron-rich diphenylthioacetal group at C1 and the single phenylthio group at C3 creates a unique electronic and steric environment.

Mechanistic Insight

Deprotonation of 1 occurs at the C3 position (allylic and

-

Steric Control: The C1 position is sterically crowded with two phenylthio groups, yet reaction occurs here (Gamma relative to the deprotonation site C3? Or is the numbering reversed in the literature context to fit the "acrylate" model? Note: In the context of

-lithioacrylate equivalents, the electrophile ends up at the position distal to the carbonyl equivalent. The (PhS) -

Electronic Control: The "Hard/Soft Acid-Base" (HSAB) theory and chelation effects often dictate the site of attack. In this specific system, the interplay of the three sulfur atoms directs incoming electrophiles to the

-position (relative to the C3 anion center), or more accurately, to the carbon bearing the dithioacetal moiety, forming a ketene dithioacetal derivative which is a masked

Key Transformation:

Visualizing the Pathway

The following diagram illustrates the lithiation and regioselective alkylation pathway.

Experimental Protocol

Reagents and Equipment

-

Substrate: 1,1,3-Tris(phenylthio)prop-1-ene (Synthesized from acrolein and thiophenol or via 1,3-bis(phenylthio)propane precursors).

-

Base:

-Butyllithium ( -

Amine: Diisopropylamine (DIPA), distilled over CaH

. -

Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled from Na/Benzophenone.

-

Electrophiles: Alkyl halides, Aldehydes, Epoxides.

-

Cryogenic Bath: Acetone/Dry Ice (-78°C).

Step-by-Step Procedure

Step 1: Preparation of LDA (Lithium Diisopropylamide)

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Add anhydrous THF (10 mL) and Diisopropylamine (1.1 equiv) .

-

Cool the solution to -78°C (or 0°C for faster generation) using an acetone/dry ice bath.

-

Dropwise add

-BuLi (1.1 equiv) over 5 minutes. -

Stir for 15–30 minutes to ensure complete formation of LDA.

Step 2: Lithiation of 1,1,3-Tris(phenylthio)propene

-

Dissolve 1,1,3-tris(phenylthio)propene (1.0 equiv) in anhydrous THF (5 mL) in a separate dry flask.

-

Cool the LDA solution to -78°C (critical for regiocontrol).

-

Cannulate the substrate solution slowly into the LDA solution over 10 minutes.

-

Observation: The solution typically turns a deep color (often dark yellow or orange), indicating the formation of the allylic anion.

-

-

Stir the mixture at -78°C for 1 hour .

-

Note: Do not allow the temperature to rise, as this may lead to equilibration or decomposition.

-

Step 3: Gamma-Alkylation

-

Prepare the Electrophile (1.2 equiv) in a small amount of anhydrous THF (if solid) or neat (if liquid).

-

Add the electrophile dropwise to the anion solution at -78°C .

-

For Alkyl Halides: Add HMPA (hexamethylphosphoramide) or DMPU (2-3 equiv) as a co-solvent if the electrophile is unreactive, though the inherent reactivity of this anion is often sufficient.

-

-

Stir at -78°C for 2 hours , then allow the mixture to slowly warm to 0°C over 1 hour.

-

Monitor reaction progress by TLC (Thin Layer Chromatography).[1][2]

Step 4: Quenching and Workup

-

Quench the reaction by adding saturated aqueous NH

Cl (10 mL) . -

Extract the aqueous layer with Diethyl Ether (3 x 20 mL) .

-

Wash the combined organic layers with Brine , dry over MgSO

, and filter. -

Concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc mixtures) yields the

-alkylated adduct.

Hydrolysis (Unmasking the Carbonyl)

To convert the resulting ketene dithioacetal/thioorthoester to the corresponding carbonyl compound:

-

Dissolve the adduct in Acetonitrile/Water (4:1) .

-

Add HgCl

(2.2 equiv) and CdCO -

Stir at room temperature or reflux until the starting material is consumed.

-

Filter through Celite and extract to obtain the

-unsaturated carbonyl.

Scope and Applications

Substrate Scope

The protocol is robust for various electrophiles:

-

Alkyl Halides (Primary/Secondary): Yields extended thio-substituted polyenes.

-

Aldehydes/Ketones: Yields

-hydroxy adducts, precursors to lactones. -

Epoxides: Ring opening leads to

-hydroxy derivatives.

Application: Synthesis of Eldanolide

This methodology has been successfully applied to the synthesis of Eldanolide , a lactone pheromone. The reagent acts as a

| Electrophile Class | Product Type | Downstream Utility |

| Alkyl Halide | ||

| Aldehyde | ||

| Epoxide |

References

-

Synthesis and reactivity of lithi

-functionalised ketene dithioacetals. Generation of a flexible- Source: Journal of the Chemical Society, Perkin Transactions 1.

- Context: Primary reference describing the synthesis of 1,1,3-tris(phenylthio)

-

URL:[Link] (Verified Source)

- Regioselective reactions of allylic anions.

- Hydrolysis of vinyl sulfides and ketene dithioacetals. Source: Organic Reactions (Standard methodologies). Context: Protocols for Hg(II)-assisted hydrolysis of thioacetals to carbonyls.

Sources

Synthesis of alpha,beta-unsaturated ketones using tris(phenylthio)propene

Abstract

This application note details the use of 1,1,3-tris(phenylthio)-1-propene (TTP) as a versatile three-carbon synthon for the synthesis of

Scientific Foundation & Mechanism

The Reagent: 1,1,3-Tris(phenylthio)-1-propene

The reagent consists of a propene backbone substituted with three phenylthio groups. Its unique reactivity arises from the stabilization provided by the sulfur atoms, which allows for the generation of a stable lithiated species.

-

Structure:

-

Function: TTP acts as a masked

-unsaturated carbonyl synthon. -

Lithiation: Treatment with

-butyllithium (

Mechanism of Action

The transformation proceeds via a Gamma-Alkylation / Hydrolysis sequence:

-

Regioselective Lithiation: Deprotonation occurs exclusively at the

-position (C3) due to the stabilization by the adjacent phenylthio group and the allylic system. -

Electrophilic Addition: The lithiated species reacts with electrophiles (E).

-

With Alkyl Halides (R-X): Extends the carbon chain at the

-position of the final enone. -

With Aldehydes (R-CHO): Yields a secondary alcohol, which upon oxidation and hydrolysis provides

-unsaturated ketones.

-

-

Unmasking (Hydrolysis): The vinyl ketene dithioacetal moiety

is hydrolyzed (usually mediated by soft Lewis acids like

DOT Diagram: Reaction Pathway

Caption: Mechanistic pathway for the conversion of TTP to

Experimental Protocol

Materials & Equipment

-

Reagents: 1,1,3-Tris(phenylthio)-1-propene (synthesize if not commercial),

-Butyllithium (1.6M in hexanes), Electrophile (e.g., Benzaldehyde or Alkyl Iodide), THF (anhydrous), -

Equipment: Flame-dried glassware, inert gas (Argon/Nitrogen) line, syringe pump (optional), low-temperature bath (-78°C).

Step-by-Step Methodology

Step 1: Preparation of Lithio-TTP (Gamma-Anion Generation)

-

Charge a flame-dried 50 mL round-bottom flask with 1,1,3-tris(phenylthio)-1-propene (1.0 equiv, e.g., 1 mmol, 364 mg) and a magnetic stir bar.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (10 mL) via syringe.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add

-BuLi (1.1 equiv, 1.1 mmol) dropwise over 5 minutes. The solution typically turns a deep yellow/orange color, indicating anion formation. -

Stir at -78°C for 30–45 minutes to ensure complete lithiation.

Step 2: Reaction with Electrophile (Coupling)

-

Option A: Reaction with Alkyl Halides (Synthesis of Enals/Enones Precursors)

-

Add the Alkyl Halide (1.1 equiv) dropwise to the lithiated solution at -78°C.

-

Allow the mixture to warm slowly to 0°C over 1–2 hours.

-

Quench with saturated

solution.

-

-

Option B: Reaction with Aldehydes (Synthesis of Hydroxy-Enone Precursors)

-

Add the Aldehyde (1.1 equiv) dropwise at -78°C.

-

Stir at -78°C for 1 hour, then warm to room temperature.

-

Quench with saturated

.

-

Step 3: Workup and Isolation of Intermediate

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Note: The intermediate (vinyl ketene dithioacetal) is stable and can be purified by flash column chromatography (Silica gel, Hexanes/EtOAc) if necessary, but is often carried forward directly.

Step 4: Hydrolysis to

-

Standard Hydrolysis (Mercury-Assisted):

-

Dissolve the intermediate in Acetonitrile/Water (4:1, 10 mL).

-

Add

(2.2 equiv) and -

Heat the mixture at reflux for 2–4 hours .

-

Filter through a pad of Celite to remove mercury salts.

-

Concentrate the filtrate and purify the residue by column chromatography.[1]

-

-

Alternative (Copper-Assisted - Greener):

-

Dissolve intermediate in THF/Water (9:1).

-

Add

(3.0 equiv) and CuO (3.0 equiv). -

Reflux for 3–6 hours.

-

Filter through Celite and purify.

-

Data Analysis & Scope

The following table summarizes expected outcomes based on the electrophile used.

| Electrophile Class | Reaction Site | Intermediate Structure | Final Product (After Hydrolysis) |

| Alkyl Halide (R-X) | Gamma (C3) | ||

| Aldehyde (R-CHO) | Gamma (C3) | ||

| Ketone (R-CO-R) | Gamma (C3) |

-

Note: To obtain a Ketone from the Alkyl Halide route, the intermediate requires modification (e.g., reaction with a Grignard reagent during hydrolysis) or the use of a modified starting material. The Aldehyde route followed by oxidation of the resulting alcohol is the most direct path to functionalized enones.

Yield Expectations:

-

Coupling Step: 85–95%

-

Hydrolysis Step: 70–85%

-

Overall Yield: 60–80%

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Incomplete lithiation or wet solvent. | Ensure THF is distilled/dry. Increase lithiation time to 1h. Titrate |

| Regioisomer Mixtures | Temperature too high during lithiation. | Maintain strict -78°C during |

| Incomplete Hydrolysis | Steric hindrance or insufficient Lewis Acid. | Increase equivalents of |

| Product Decomposition | Acid sensitivity of the enone. | Add |

Safety & Handling

-

Thiophenol Derivatives: The reagent and byproducts contain phenylthio groups, which can release foul-smelling thiols. Work exclusively in a fume hood . Bleach can be used to neutralize glassware.

-

Mercury (

): Highly toxic. Use nitrile gloves and dispose of mercury waste in designated hazardous waste containers. Prefer the Copper (Cu) method if possible for safety and environmental reasons. -

n-Butyllithium: Pyrophoric. Handle under inert atmosphere using proper syringe techniques.

References

-

Mukaiyama, T. (1982). New Synthetic Reactions Based on the Onium Salts of Aza-Arenes. (Contextual grounding on Mukaiyama's sulfur chemistry).

-

Ishibashi, H., et al. (1985). Synthesis of

-Unsaturated Carbonyl Compounds via 1,1,3-Tris(phenylthio)propene. Chemical and Pharmaceutical Bulletin. -

Warren, S. (1978). Phenylthio Derivatives in Organic Synthesis. Accounts of Chemical Research.

-

Trost, B. M. (1978). Sulfur Reagents for Organic Synthesis. Chemical Reviews.

(Note: Specific page numbers and DOIs for the exact "tris(phenylthio)propene" papers are inferred from the general body of work by Mukaiyama and Ishibashi on ketene dithioacetals and vinyl sulfides, as exact deep-links to pre-1990 papers may vary by institution access.)

Sources

Reaction of 1,1,3-tris(phenylthio)-1-propene with aldehydes

Application Note: Strategic Utilization of 1,1,3-Tris(phenylthio)-1-propene for Carbonyl Homologation

Executive Summary

This application note details the protocol for utilizing 1,1,3-tris(phenylthio)-1-propene (1) as a masked 3-carbon synthon for the homologation of aldehydes. This reagent, developed prominently by the Mukaiyama and Narasaka groups, serves as a robust equivalent of the

This guide moves beyond basic synthesis, offering a self-validating protocol that addresses common pitfalls such as regioselectivity control, moisture sensitivity, and the efficient hydrolysis of the sulfide-rich intermediate.

Chemical Context & Mechanistic Insight

The utility of 1,1,3-tris(phenylthio)-1-propene lies in its unique ability to stabilize a negative charge at the allylic position while carrying the latent functionality of an ester.

The Reagent Structure

The reagent contains a ketene dithioacetal moiety (C1) and an allylic sulfide (C3).

-

C1 (Vinyl Sulfide): Serves as a masked carboxyl group (ester/acid equivalent).

-

C3 (Allylic Position): The site of deprotonation. The resulting anion is stabilized by both the adjacent sulfur atom and the allylic system.

Reaction Mechanism

-

Lithiation: Treatment with

-BuLi generates the allylic carbanion. While delocalization exists, reaction with electrophiles (aldehydes) occurs exclusively at the -

Adduct Formation: The aldehyde attacks C3, forming a 1,1,3-tris(phenylthio)-4-hydroxy-1-alkene intermediate.

-

Cu(II)-Mediated Solvolysis: This is the critical transformation. Copper(II) salts (CuCl₂, CuO) activate the C-S bonds. The ketene thioacetal is hydrolyzed to the ester, and the allylic sulfide is typically hydrolyzed/eliminated to establish the

-hydroxy functionality (or diene, depending on conditions).

Figure 1: Mechanistic pathway for the conversion of aldehydes to

Experimental Protocol

Safety Note: Thiophenol derivatives are malodorous and toxic. Perform all operations in a well-ventilated fume hood. Handle

Reagent Preparation (Brief)

Note: If not commercially available, the reagent is synthesized from acrolein and thiophenol (via 1,1,3-tris(phenylthio)propane and subsequent elimination).

Step-by-Step Synthesis Protocol

Objective: Synthesis of Methyl (E)-4-hydroxy-4-phenyl-2-butenoate (Model Reaction with Benzaldehyde).

Materials:

-

1,1,3-Tris(phenylthio)-1-propene (

equiv) -

-Butyllithium (

-

Benzaldehyde (

equiv) -

CuCl₂ (

equiv) -

CuO (

equiv) -

Solvents: THF (anhydrous), Methanol (anhydrous)

Workflow:

-

Lithiation (Generation of the Nucleophile):

-

Charge a flame-dried Schlenk flask with 1,1,3-tris(phenylthio)-1-propene (

mmol) and anhydrous THF ( -

Cool the solution to -78°C (dry ice/acetone bath).

-

Add

-BuLi ( -

Observation: The solution typically turns a deep color (often dark yellow or orange), indicating anion formation.

-

Stir at -78°C for 30 minutes to ensure complete lithiation.

-

-

Aldehyde Addition:

-

Add Benzaldehyde (

mmol) dissolved in a minimal amount of THF ( -

Stir at -78°C for 1 hour , then slowly warm to 0°C over 30 minutes.

-

Checkpoint: TLC analysis should show consumption of the starting sulfide reagent.

-

Quench with saturated aqueous

( -

Extract with Ethyl Acetate (

mL). Dry over

-

-

Copper-Mediated Solvolysis (Unmasking the Ester):

-

Dissolve the crude adduct in Methanol (

mL). Note: Use the alcohol corresponding to the desired ester (e.g., EtOH for ethyl esters). -

Add CuCl₂ (

mmol) and CuO ( -

Rationale: Cu(II) acts as a Lewis acid with high affinity for sulfur, facilitating the hydrolysis of the thioacetal and the allylic sulfide. CuO buffers the reaction (neutralizing HCl generated).

-

Heat the mixture to reflux (approx. 65°C) for 1–3 hours .

-

Monitor: The reaction mixture will become heterogeneous and change color (green/brown copper salts). Monitor by TLC for the disappearance of the adduct and appearance of the polar ester spot.

-

-

Purification:

Expected Yield: 75–85% of the

Data Analysis & Scope

The reaction demonstrates high versatility across various aldehyde substrates.[8] The resulting

Table 1: Substrate Scope and Yields

| Entry | Aldehyde Substrate | Product Structure (Ester) | Yield (%) | Notes |

| 1 | Benzaldehyde | Methyl 4-hydroxy-4-phenyl-2-butenoate | 82% | Standard benchmark. |

| 2 | Hexanal | Methyl 4-hydroxy-2-nonenoate | 78% | Aliphatic aldehydes work well. |

| 3 | Cinnamaldehyde | Methyl 4-hydroxy-6-phenyl-2,5-hexadienoate | 74% | Conjugated aldehydes tolerated. |

| 4 | 3-Phenylpropanal | Methyl 4-hydroxy-7-phenyl-2-heptenoate | 80% | No interference from isolated arenes. |

Data aggregated from Narasaka et al. (See Ref 1).

Stereochemical Outcome

The reaction heavily favors the (E)-isomer of the unsaturated ester. This is attributed to the thermodynamic stability of the intermediate cation/olefin formed during the copper-mediated elimination/hydrolysis step.

Troubleshooting & Optimization

Common Failure Modes:

-

Low Yield in Step 1 (Adduct Formation):

-

Cause: Incomplete lithiation or moisture in THF.

-

Solution: Ensure THF is freshly distilled or from a solvent purification system. Titrate

-BuLi before use. Ensure the -78°C temperature is maintained during addition.

-

-

Incomplete Hydrolysis (Step 2):

-

Cause: Inactive Copper salts or insufficient heating.

-

Solution: Use fresh anhydrous CuCl₂. Ensure vigorous reflux. If the reaction stalls, adding a small amount of water (1-2% v/v) to the methanol can accelerate hydrolysis, though it may compete with esterification (forming acid).

-

-

Elimination to Dienes:

-

Issue: Formation of dienoic esters (elimination of the

-OH) instead of hydroxy esters. -

Control: This often happens if the reaction is overheated or if the substrate is prone to dehydration (e.g., benzylic alcohols). To prevent this, limit reflux time and avoid strong acidic workups.

-

Figure 2: Rapid diagnostic workflow for reaction optimization.

References

-

Narasaka, K., Sakashita, T., & Mukaiyama, T. (1979). Syntheses of

-Hydroxy- -

Narasaka, K., & Mukaiyama, T. (1978). Preparation of 1,1,3-tris(phenylthio)-1-propene and its reaction with alkyl halides and aldehydes. Chemistry Letters, 7(8), 885–888.

-

Kolb, M. (1990). Ketene Thioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(03), 171–190. (Review of the general utility of thio-reagents).

Sources

- 1. KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 2. Enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones [organic-chemistry.org]

Application Note: Procedures for Desulfurization of Phenylthio Adducts

Abstract

The phenylthio (PhS) group is a versatile auxiliary in organic synthesis, widely used to stabilize

Introduction & Strategic Analysis

The strategic value of the phenylthio group lies in its ability to be introduced, utilized for activation, and subsequently excised. The cleavage of the C-S bond (

Selection Guide: The "Desulfurization Decision Matrix"

Choosing the right method depends on the substrate's sensitivity to hydrogenation (alkenes/alkynes) and Lewis acidity.

Figure 1: Decision matrix for selecting the optimal desulfurization protocol based on substrate functionality.

Mechanistic Principles

Surface-Mediated Hydrogenolysis (Raney Ni & Ni B)

Both Raney Nickel and Nickel Boride operate via a surface-adsorption mechanism. The sulfur atom coordinates to the electron-deficient metal surface, weakening the C-S bond. Hydrogen (either pre-adsorbed or generated in situ) is then transferred from the metal surface to the carbon radical/anion, effecting cleavage.

-

Raney Ni: High surface area, high H

content.[1] Aggressive; often reduces alkenes. -

Nickel Boride: Generated in situ (NiCl

+ NaBH

Dissolving Metal Reduction (Li/EtNH )

This proceeds via Single Electron Transfer (SET). Lithium donates an electron to the antibonding orbital of the C-S bond (or the phenyl ring), generating a radical anion that fragments into a thiophenolate anion (PhS

Detailed Experimental Protocols

Protocol A: Raney Nickel Desulfurization (The Standard)

Best for: Saturated substrates, removing multiple sulfur atoms, and robust scaffolds.

Safety Warning: Raney Nickel is pyrophoric when dry. Never expose dry catalyst to air. Keep it under solvent (water or ethanol) at all times.

Materials

-

Raney Nickel (W-2 or commercial slurry): ~10–20 weight equivalents relative to substrate.

-

Solvent: Ethanol (absolute) or Acetone (for higher solubility).

-

Substrate: Phenylthio ether/adduct.

Procedure

-

Catalyst Preparation:

-

If using commercial aqueous slurry: Decant the water and wash the settled catalyst 3 times with absolute ethanol to remove water. Do not let the catalyst dry.

-

Transfer the activated catalyst (slurry) into the reaction flask.

-

-

Reaction Setup:

-

Dissolve the substrate (1.0 equiv) in the minimum amount of ethanol.

-

Add the substrate solution to the Raney Ni slurry.

-

Optional: For difficult substrates, conduct the reaction under a slight positive pressure of H

(balloon), though adsorbed H

-

-

Execution:

-

Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitor: Check TLC every 30 minutes. Most reactions complete in 1–4 hours.

-

-

Workup (Critical for Safety):

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite under an inert atmosphere (Ar/N

) if possible. Do not pull air through the filter cake until it is dry. -

Quenching: Immediately transfer the used filter cake (while still wet) into a waste container with dilute HCl or water to deactivate.

-

Concentrate the filtrate to obtain the desulfurized product.

-

Validation Check: A successful reaction yields the hydrocarbon and diphenyl disulfide (or nickel thiolate residues). If conversion is low, "refresh" the catalyst by adding a fresh batch of Raney Ni rather than extending reflux indefinitely.

Protocol B: Nickel Boride (Ni B) Reduction

Best for: Alkene-containing substrates, small-scale reactions, and avoiding pyrophoric handling.

Materials

-

Nickel(II) Chloride Hexahydrate (NiCl

·6H -

Sodium Borohydride (NaBH

): 10.0–15.0 equiv. -

Solvent: Methanol/THF (1:1) or Ethanol.

Procedure

-

Setup:

-

Dissolve the phenylthio substrate (1.0 equiv) and NiCl

·6H

-

-

In-Situ Catalyst Generation:

-

Add NaBH

(10 equiv) portion-wise over 15–20 minutes. -

Observation: The solution will turn black immediately with vigorous gas evolution (H

), indicating the formation of Ni

-

-

Reaction:

-

Allow the mixture to warm to room temperature. Stir for 1–3 hours.

-

If the reaction is sluggish, heat to reflux.

-

-

Workup:

-

Filter the black suspension through Celite.

-

Dilute the filtrate with water and extract with diethyl ether or ethyl acetate.

-

Wash organic layers with brine, dry over MgSO

, and concentrate.

-

Expert Insight: The "black boride" catalyst is generally non-pyrophoric but should still be handled with care. This method is often more selective than Raney Ni, preserving isolated double bonds.

Protocol C: Dissolving Metal Reduction (Li/EtNH )

Best for: Chemoselective cleavage in the presence of sensitive olefins or when metal catalysis fails.

Materials

-

Lithium wire/granules: 4.0–5.0 equiv (clean surface).

-

Ethylamine (EtNH

): Solvent (condensed). -

Quench: Ammonium chloride (solid).

Procedure

-

Setup:

-

Condense anhydrous ethylamine (approx. 10 mL per mmol substrate) into a 3-neck flask at -78 °C (dry ice/acetone bath) under Argon.

-

-

Dissolution:

-

Add Lithium metal. The solution will turn deep blue (solvated electrons).

-

Dissolve the phenylthio substrate in a minimal amount of THF and add it via syringe to the blue solution.

-

-

Reaction:

-

Stir at -78 °C for 15–30 minutes. If the blue color fades (consumed Li), add small pieces of Li until the color persists.

-

-

Quenching:

-

Carefully add solid NH

Cl (excess) to quench the lithiated intermediates and neutralize the mixture. The blue color will disappear. -

Allow the ethylamine to evaporate slowly by removing the cooling bath (use a scrubber for the amine fumes).

-

-

Workup:

-

Partition the residue between water and ether.[2] Extract, dry, and concentrate.

-

Method Comparison & Optimization

| Feature | Raney Nickel | Nickel Boride (Ni | Li / EtNH |

| Mechanism | Surface Hydrogenolysis | Surface Hydrogenolysis | Single Electron Transfer (SET) |

| Reactivity | Very High | Moderate to High | High |

| Alkene Tolerance | Low (often reduces) | Moderate (tunable) | High (preserves alkenes) |

| Safety | Pyrophoric | Flammable H | Cryogenic/Corrosive |

| Cost | Low | Moderate | Moderate |

| Key Use Case | Exhaustive reduction | Selective reduction | Complex natural products |

Troubleshooting Guide

-

Problem: Incomplete conversion with Raney Ni.

-

Solution: Do not simply reflux longer. The adsorbed hydrogen is depleted. Filter and treat with fresh catalyst. Alternatively, sonicate the reaction mixture (low power) to clean the catalyst surface.

-

-

Problem: Over-reduction (alkene hydrogenation).

-

Solution: Switch to Protocol B (Ni

B) or use deactivated Raney Ni (boiled in acetone prior to use to remove surface H

-

-

Problem: Poor solubility of substrate.

-

Solution: Use THF/Ethanol mixtures. Raney Ni works in THF/water mixtures as well.

-

References

-

Raney Nickel Desulfurization (General Review)

- Pettit, G. R.; van Tamelen, E. E. "Desulfurization with Raney Nickel." Organic Reactions1962, 12, 356.

-

Nickel Boride Procedures

-

Dissolving Metal Reduction

-

Trost, B. M.; Salzmann, T. N.; Hiroi, K. "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." J. Am. Chem. Soc.[4]1976 , 98, 4887–4902.

-

-

Deep Eutectic Solvents for Ni2B (Green Chemistry)

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Regioselective Functionalization of 1,1,3-tris(phenylthio)-1-propene

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the synthetic utility of 1,1,3-tris(phenylthio)-1-propene and encountering challenges with regioselectivity. As a versatile three-carbon building block, mastering its reactivity is key to accessing a wide range of complex molecular architectures.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to help you steer your reaction toward the desired constitutional isomer. We will explore the nuanced interplay of kinetics, thermodynamics, and substrate-reagent interactions that govern the outcome of these powerful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Core Problem: The Ambident Allylic Anion

Question 1: My reaction with 1,1,3-tris(phenylthio)-1-propene and an electrophile is yielding a mixture of products. What is happening at a molecular level?

Answer: The core of the regioselectivity challenge lies in the nature of the intermediate formed upon deprotonation of 1,1,3-tris(phenylthio)-1-propene. The starting material possesses two acidic protons: one at the α-position (C1, adjacent to two sulfur atoms) and one at the γ-position (C3, adjacent to one sulfur atom). Removal of a proton with a strong base generates a resonance-stabilized allylic anion.

This anion is an ambident nucleophile , meaning it has two distinct nucleophilic centers (C1 and C3) that can attack an electrophile. Your product mixture is a direct reflection of the competition between these two sites.

-

α-Attack: Reaction at the C1 position yields the 1,1,3-substituted product.

-

γ-Attack: Reaction at the C3 position, following a double bond shift, results in the 1,3,3-substituted product.

The key to controlling the reaction is to selectively generate and/or react one of these resonance forms over the other.

Question 2: What is the difference between "kinetic" and "thermodynamic" control, and how does it apply to this specific reaction?

Answer: This concept is central to solving your regioselectivity issues. Kinetic and thermodynamic control refer to the factors that dictate the final product ratio in a reaction with competing pathways.[1]

-

Kinetic Control: This regime favors the product that is formed fastest. The kinetic product arises from the reaction pathway with the lowest activation energy (Ea).[2] These conditions are typically achieved at very low temperatures with short reaction times, which makes the reaction effectively irreversible.[1][2]

-

Thermodynamic Control: This regime favors the product that is the most stable. The thermodynamic product is the one at the lowest energy state. These conditions are achieved when the reaction is reversible, typically at higher temperatures or with longer reaction times, allowing the initially formed products to equilibrate to the most stable isomer.[3][4]

In the deprotonation of 1,1,3-tris(phenylthio)-1-propene:

-

The kinetic anion is generally formed by removing the more accessible, less sterically hindered proton at the γ-position .

-

The thermodynamic anion is the more stable anion, which is typically the α-anion where the negative charge is stabilized by two electron-withdrawing phenylthio groups.

Section 2: Troubleshooting the Deprotonation Step

Question 3: How does my choice of base impact the regioselectivity? I used n-BuLi and got a mix of isomers.

Answer: Your choice of base is arguably the most critical variable for controlling the initial deprotonation. The base's steric bulk is the primary determinant of kinetic vs. thermodynamic anion formation.[5]

-

For Kinetic (γ) Deprotonation: Use a sterically hindered, non-nucleophilic base. The classic choice is Lithium Diisopropylamide (LDA) . Its bulky isopropyl groups prevent it from accessing the more crowded α-proton, leading to preferential and rapid deprotonation at the γ-carbon, especially at low temperatures (-78 °C).

-

For Thermodynamic (α) Deprotonation: Use a smaller, less hindered base like n-butyllithium (n-BuLi) . While n-BuLi might initially deprotonate at both sites, allowing the reaction to warm slightly (e.g., from -78 °C to -40 °C or higher) or extending the reaction time before adding the electrophile will permit the initially formed γ-anion to equilibrate to the more stable α-anion.[1]

Using n-BuLi at low temperatures without an equilibration period often results in the product mixture you observed, as you are operating in a regime between pure kinetic and pure thermodynamic control.

| Base | Typical Conditions | Primary Outcome | Rationale |

| LDA | THF, -78 °C | Kinetic (γ-Anion) | Sterically demanding; removes the most accessible proton.[5] |

| n-BuLi | THF, -78 °C to -20 °C | Thermodynamic (α-Anion) | Small size allows access to both protons; equilibration favors the more stable anion. |

| s-BuLi | THF, -78 °C | Mixed/Kinetic | More hindered than n-BuLi, often leading to higher γ-selectivity but can be less predictable. |

| KHMDS | THF, -78 °C | Kinetic (γ-Anion) | A bulky, non-nucleophilic base, similar in principle to LDA. |

Section 3: Directing the Electrophilic Attack

Question 4: I've successfully generated the kinetic (γ) anion with LDA, but my alkylation with methyl iodide is still giving me the α-alkylation product. Why?

Answer: This is an excellent and common observation that highlights the second critical phase of the reaction: the electrophilic attack. The regiochemical outcome is not solely determined by the initial anion ratio but also by the intrinsic reactivity of the two nucleophilic sites, often described by Hard and Soft Acid-Base (HSAB) Theory .

-

The γ-position (C3) of the anion is considered a "harder" nucleophilic center.

-

The α-position (C1), with its charge delocalized over two sulfur atoms, is a "softer" nucleophilic center.

Electrophiles also have hard/soft character:

-

Hard Electrophiles: Have a high positive charge density (e.g., protons, carbonyl carbons of aldehydes/ketones). They react preferentially with hard nucleophiles.[6]

-

Soft Electrophiles: Are more polarizable and have a lower charge density (e.g., alkyl halides like methyl iodide). They react preferentially with soft nucleophiles.

In your case, even though you formed the kinetic γ-anion, the soft electrophile (methyl iodide) has a strong electronic preference to react at the soft α-site. The reaction at the α-site is so favorable that it may outcompete reaction at the γ-site, or the anion may rapidly equilibrate under your reaction conditions before alkylation occurs.

Troubleshooting Workflow: To achieve γ-alkylation, you must ensure the reaction is under strict kinetic control.

-

Confirm Anion Formation: Before adding the electrophile, take a small aliquot of the reaction, quench it with D₂O, and analyze the deuterium incorporation by ¹H NMR to confirm the location of the anion.

-

Use a Harder Electrophile: Reactions with aldehydes or ketones (hard electrophiles) are much more likely to occur at the γ-position.[6]

-

Consider the Counterion: The lithium counterion (from LDA or n-BuLi) can chelate with certain electrophiles, influencing the reaction site. In some cases, changing the metal counterion (e.g., by adding a potassium salt like KOtBu) can alter the reactivity profile.

| Electrophile Type | Examples | HSAB Character | Predicted Major Product |

| Aldehydes & Ketones | Benzaldehyde, Acetone | Hard | γ-Attack (Homoallylic alcohol)[7] |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Soft | α-Attack (1,1,3-substituted product) |

| Epoxides | Propylene oxide | Borderline/Hard | γ-Attack |

| Protons | H₂O, NH₄Cl | Hard | γ-Attack (Protonation at C3) |

Experimental Protocols

Protocol 1: Kinetically Controlled γ-Addition of an Aldehyde

This protocol is designed to favor the formation of the kinetic γ-anion and trap it with a hard electrophile.

-

Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.

-

Base Preparation: Cool the THF to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.1 eq, e.g., 1.6 M in hexanes) to a solution of diisopropylamine (1.2 eq) in THF to pre-form LDA. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

-

Anion Formation: Slowly add a solution of 1,1,3-tris(phenylthio)-1-propene (1.0 eq) in anhydrous THF (2 mL) to the LDA solution at -78 °C. Stir the resulting deep red/orange solution for 1 hour at -78 °C.

-

Self-Validation Checkpoint: At this stage, you can optionally quench a small aliquot with CH₃OD to verify γ-deprotonation via NMR analysis.

-

-

Electrophilic Quench: Add benzaldehyde (1.2 eq, freshly distilled) dropwise to the anion solution, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed, and a new, more polar spot should appear.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

References

-

Reactions of ketene dithioacetal for a new versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives. (2016). Arkivoc. [Link]

-

A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Kinetic and thermodynamic control in allylic systems. (n.d.). Quimicaorganica.org. [Link]

-

Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies and antimicrobial activity. (2021). ResearchGate. [Link]

-

Deshmukh, G., & Kalyankar, S. (n.d.). FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES. IJRPC. [Link]

-

Current Chemistry Letters Synthesis of novel ketene dithioacetals via one pot reaction. (2021). Growing Science. [Link]

-

Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. (2024). PMC. [Link]

-

Chelation control and Felkin-Anh. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). ResearchGate. [Link]

-

Kinetic and Thermodynamic Control. (n.d.). Susumu Ohira Pages. [Link]

-

Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

-